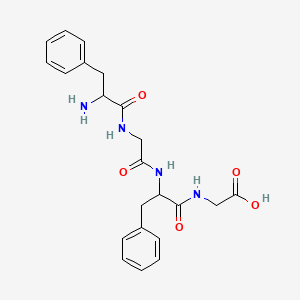

PHE-GLY-PHE-GLY

Description

Significance of Short Peptides and Oligopeptides in Biochemical Research

Short peptides and oligopeptides, which are chains of amino acids typically containing between two and twenty residues, are of considerable significance in the field of biochemical research. broadpharm.com Their importance stems from their diverse and critical roles in a multitude of biological processes. broadpharm.comkoreascience.kr These molecules often function as signaling molecules, hormones, and neurotransmitters, enabling rapid cellular communication and physiological responses. broadpharm.com The relatively small size of oligopeptides allows for their quick synthesis and degradation, a key characteristic for biological systems that require swift regulation. broadpharm.com

In research, short peptides serve as invaluable tools. They are often used as models to investigate more complex protein structures, folding mechanisms, and interactions. Their simplicity, compared to larger proteins, makes it easier to study the fundamental principles of molecular recognition and binding. Furthermore, the biological activity of many peptides is mediated by short-chain fragments, with the activity of these oligopeptides often surpassing that of the precursor peptide. nih.gov

The versatility of short peptides has also made them attractive candidates in pharmaceutical and biomedical research. chemimpex.com Extensive studies have highlighted their potential therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and antihypertensive properties. koreascience.kr Their high specificity and safety profiles are considered advantageous. medchemexpress.com However, challenges such as low membrane permeability are active areas of investigation, with various strategies being developed to enhance their delivery to intracellular targets. chemimpex.commedchemexpress.com

Academic Context of Phenylalanine- and Glycine-Containing Peptides

Peptides containing the amino acids phenylalanine and glycine (B1666218) are subjects of diverse academic inquiry, spanning from basic biochemistry to materials science. Phenylalanine, an aromatic amino acid, and glycine, the simplest amino acid, contribute unique properties to peptide structures and functions.

Research has delved into the metabolism of peptides containing these residues. For instance, early studies investigated the hydrolysis of L-phenylalanyl-glycinamide and glycyl-L-phenylalaninamide in Escherichia coli, revealing how these small molecules are processed by bacterial cells. wikipedia.org The absorption of dipeptides like glycyl-phenylalanine has been studied in the context of human intestinal transport, showing that amino acids can be absorbed more efficiently from dipeptides than in their free form. nih.gov

The physical and chemical properties of phenylalanine- and glycine-containing peptides are also a significant focus. The presence of the phenylalanine residue, with its hydrophobic phenyl group, has been shown to contribute significantly to the bitter taste of peptides. chemspider.com Spectroscopic techniques, such as Raman spectroscopy, have been employed to study the adsorption of peptides like L-phenylalanyl-glycine and L-phenylalanyl-glycyl-glycine on silver surfaces, providing insights into their molecular orientation and interaction with metals. koreascience.kr Furthermore, the conformational isomers of peptide bonds involving glycine and phenylalanine have been analyzed to understand the structural intricacies of proteins. mdpi.com

Research Trajectories for the Tetrapeptide Phe-Gly-Phe-Gly and Related Sequences

The tetrapeptide Phenylalanyl-Glycyl-Phenylalanyl-Glycine (this compound) and its related sequences are being explored across several research trajectories, primarily focusing on their biochemical activity, structural characteristics, and potential as components in advanced therapeutic systems.

One major area of investigation is their role as enzyme substrates and inhibitors. This compound has been reported to show inhibitory activity against enzymes such as acetyl coenzyme A carboxylase (ACC) and dipeptidyl peptidase IV (DPIV). biosynth.com A closely related tripeptide, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly, is utilized as a chromogenic substrate for the angiotensin-converting enzyme (ACE), which is crucial for assays monitoring ACE activity. scbt.com This highlights the potential of these peptide sequences to interact specifically with enzyme active sites.

Furthermore, sequences related to this compound are being leveraged in the development of sophisticated drug delivery platforms. The tetrapeptide Gly-Gly-Phe-Gly, for example, is employed as a protease-cleavable linker in the design of antibody-drug conjugates (ADCs). broadpharm.com In this application, the linker is stable in circulation but is designed to be cleaved by specific proteases present in tumor cells, releasing the cytotoxic drug precisely at the target site. This demonstrates a sophisticated application of the biochemical properties of a specific tetrapeptide sequence in oncology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBNSFUVPLVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319257 | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-83-3 | |

| Record name | NSC343027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Peptide Design Applications

Advanced Synthetic Strategies for Phe-Gly-Phe-Gly

The synthesis of this compound can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is selected based on the desired scale, purity, and subsequent application of the tetrapeptide.

Solid-Phase Peptide Synthesis (SPPS) for Tetrapeptide Elongation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, represents a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. 20.210.105vaia.com The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. 20.210.105researchgate.net

The synthesis of this compound via SPPS typically commences with the attachment of the C-terminal amino acid, Glycine (B1666218) (Gly), to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. vaia.comgoogle.com The process then follows a cyclical series of steps:

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. The most common protecting group used in modern SPPS is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. vaia.com

Activation and Coupling: The next amino acid in the sequence (in this case, Phenylalanine) is activated at its carboxyl group and then coupled to the free amino group of the resin-bound peptide. researchgate.net

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of SPPS. researchgate.net

This cycle is repeated for each subsequent amino acid (Gly, then Phe) until the full this compound sequence is assembled. Finally, the completed tetrapeptide is cleaved from the solid support and any remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). 20.210.105google.com

| Step | Description | Reagents/Conditions |

| 1. Resin Functionalization | The C-terminal Glycine is attached to the solid support. | Fmoc-Gly-OH, activating agents, resin (e.g., Wang resin) |

| 2. Elongation Cycle (repeated) | Deprotection of the N-terminus followed by coupling of the next protected amino acid. | Piperidine in DMF (for Fmoc removal), Fmoc-Phe-OH, coupling reagents (e.g., HBTU, DIC/HOBt) |

| 3. Cleavage | The synthesized peptide is cleaved from the resin. | Trifluoroacetic acid (TFA) with scavengers |

| 4. Purification | The crude peptide is purified to obtain the final product. | High-Performance Liquid Chromatography (HPLC) |

Solution-Phase Approaches for this compound Synthesis

While SPPS is highly efficient for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for sequences that may be challenging to assemble on a solid support. researchgate.netnih.govspringernature.comnih.gov In this classical approach, the peptide is synthesized in a homogenous reaction mixture, with purification of the intermediate peptide fragments after each coupling step. researchgate.netnih.govspringernature.com

The synthesis of this compound in solution can be performed through either a stepwise or a fragment condensation strategy. In a stepwise approach, protected amino acids are added one by one to the growing peptide chain. Alternatively, in fragment condensation, smaller peptide fragments (e.g., dipeptides like Phe-Gly) are synthesized and purified separately before being coupled together to form the final tetrapeptide. This can help to minimize side reactions and facilitate purification.

Key considerations in solution-phase synthesis include the choice of protecting groups for the amino and carboxyl termini and the selection of coupling reagents to promote efficient peptide bond formation while minimizing racemization.

This compound as a Core Building Block in Peptide and Pseudopeptide Engineering

The this compound sequence is not only a synthetic target but also a valuable building block for constructing larger, more complex peptides and related molecules known as pseudopeptides. chemimpex.comnetascientific.com Its defined structure can be incorporated into larger peptide chains to serve various functions, such as acting as a linker or spacer, or to mimic specific motifs found in natural proteins. chemimpex.com

The alternating hydrophobic (Phenylalanine) and flexible (Glycine) residues give the this compound motif unique conformational properties. This makes it a useful component in the design of biomaterials, where it can contribute to self-assembly processes and the formation of specific secondary structures. In the field of drug development, this tetrapeptide can be part of a larger therapeutic peptide, influencing its stability, bioavailability, and interaction with biological targets. chemimpex.comnetascientific.com For instance, the related tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is utilized in the design of artificial proteins and as a protease-cleavable linker in antibody-drug conjugates (ADCs).

Design and Synthesis of Phe-Gly-Based Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. diva-portal.orgnih.gov The Phe-Gly dipeptide unit, a component of the larger this compound sequence, is a common target for mimetic design.

Heterocyclic Scaffolds in Dipeptidomimetic Design (e.g., Phe-Gly mimetics)

A key strategy in peptidomimetic design is the replacement of the labile peptide bond with more stable chemical structures. diva-portal.org Heterocyclic scaffolds, such as 1,3,4-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,4-triazoles, have been successfully used to create enantiopure Phe-Gly dipeptidomimetics. core.ac.ukacs.org These rigid ring systems can mimic the spatial arrangement of the amino acid side chains while providing resistance to proteases. diva-portal.orgcore.ac.uk

These Phe-Gly mimetics have been incorporated into biologically active peptides, such as dermorphin (B549996), to study their effect on receptor binding and activity. acs.org Research has shown that some of these heterocyclic replacements for the Phe-Gly unit are well-tolerated, resulting in pseudopeptides that retain high affinity for their target receptors. acs.org

| Heterocyclic Scaffold | Mimetic Type | Application Example | Research Finding |

| 1,3,4-Oxadiazole | Phe-Gly dipeptidomimetic | Replacement in dermorphin | Resulting pseudopeptide showed high affinity for the μ-opioid receptor. acs.org |

| 1,2,4-Oxadiazole | Phe-Gly dipeptidomimetic | Replacement in dermorphin | The mimetic was an excellent replacement, maintaining receptor affinity. acs.org |

| 1,2,4-Triazole (B32235) | Phe-Gly dipeptidomimetic | Replacement in dermorphin | The resulting pseudopeptide retained agonist activity at human μ-receptors. acs.org |

Chemical Modifications to Influence Peptide Properties (e.g., Acylation of Phe-Gly)

Chemical modification of peptides is a widely used strategy to enhance their therapeutic potential. biosynth.com Acylation, the attachment of a fatty acid chain, is a common modification used to increase the lipophilicity of a peptide. dovepress.comresearchgate.net This can improve its ability to cross biological membranes, such as the skin. dovepress.com

Studies on the dipeptide Phe-Gly have shown that acylation can significantly improve its stability and permeability. researchgate.net By attaching fatty acids of varying lengths (e.g., butyric acid, caproic acid, octanoic acid) to the N-terminus of Phe-Gly, researchers have been able to modulate its lipophilicity. researchgate.net While increased lipophilicity can lead to greater accumulation in the stratum corneum, an optimal balance can enhance transdermal delivery. dovepress.comresearchgate.net Furthermore, acetylation, the introduction of an acetyl group, can protect peptides from degradation by enzymes like aminopeptidases. biosynth.comcambridge.org

| Modification | Effect on Phe-Gly | Rationale |

| Acylation (with fatty acids) | Increased lipophilicity and stability. researchgate.net | To enhance membrane permeability and protect against enzymatic degradation. dovepress.comresearchgate.net |

| Acetylation | Increased stability against exopeptidases. cambridge.org | To block the N-terminal amino group, mimicking native proteins and preventing enzymatic hydrolysis. biosynth.comcambridge.org |

Enzymatic Reactivity and Biocatalytic Mechanisms Involving Phe Gly Phe Gly

Substrate Specificity and Kinetic Analysis

The tetrapeptide Phe-Gly-Phe-Gly is subject to enzymatic cleavage by a variety of peptidases. The susceptibility of its peptide bonds to hydrolysis is dictated by the specificities of the enzymes present in its environment. This section explores the kinetic parameters and substrate preferences of key enzymes that interact with this compound and structurally related peptides.

Hydrolysis by Angiotensin Converting Enzyme (ACE) and Related Carboxypeptidases (e.g., FA-Phe-Gly-Gly)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. scbt.comscielo.br It functions as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of its substrates. ahajournals.org

A commonly used chromogenic substrate for assaying ACE activity is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG). scbt.commedchemexpress.com ACE hydrolyzes FAPGG to release N-[3-(2-furyl)acryloyl]-Phe (FAP) and the dipeptide Gly-Gly. medchemexpress.com The kinetic parameters of this hydrolysis have been studied, with a reported Km value of 0.2546 mM. medchemexpress.com The hydrolysis of FAPGG by ACE is influenced by various factors, including pH and the presence of monovalent anions like chloride, which can act as activators by decreasing the KM and, at acidic pH, also increasing the kcat. nih.gov

Studies on a dipeptidyl carboxypeptidase from Escherichia coli (EcDCP), which shares catalytic properties with ACE, showed that it could hydrolyze FA-Phe-Gly-Gly. scialert.net The catalytic efficiency (kcat/KM) for this substrate was determined to be 1594 mM⁻¹ sec⁻¹. scialert.net Interestingly, the enzyme could not hydrolyze FA-Gly-Gly-Phe, highlighting the importance of the P1 residue (the amino acid contributing the carbonyl group to the scissile bond) in substrate recognition. scialert.net For EcDCP, there is a clear preference for Phenylalanine at the P1 position. scialert.net

Carboxypeptidase A4 (CPA4), a metallocarboxypeptidase, displays a preference for cleaving hydrophobic C-terminal residues, particularly Phe, Leu, Ile, Met, Tyr, and Val. nih.gov While direct kinetic data for this compound with CPA4 is not available, the enzyme's known specificity suggests it could potentially cleave the C-terminal Glycine (B1666218) if the preceding Phenylalanine fits well into its S1' subsite. However, CPA4 shows a negative preference for Glycine in the P1 position, which might influence the cleavage efficiency of a Phe-Gly bond. uab.cat

Table 1: Kinetic Parameters for the Hydrolysis of FA-Phe-Gly-Gly and Related Peptides by ACE and Analogs

| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Angiotensin Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 0.2546 | Not Reported | Not Reported | medchemexpress.com |

| Escherichia coli Dipeptidyl Carboxypeptidase (EcDCP) | FA-Phe-Gly-Gly | Not Reported | Not Reported | 1594 | scialert.net |

| Escherichia coli Dipeptidyl Carboxypeptidase (EcDCP) | FA-Phe-Ala-Phe | 0.2 | 1218 | 5246 | scialert.net |

| Carboxypeptidase Y | FA-Phe-Gly-OH | Not Reported | Not Reported | Not Reported | acs.org |

This table is interactive. Click on the headers to sort the data.

Specificity of Intestinal Brush Border Peptide Hydrolases Towards Phe-Gly Sequences

The final stages of protein digestion occur at the surface of intestinal epithelial cells, mediated by a suite of brush border membrane peptidases. These enzymes play a crucial role in breaking down small peptides into amino acids and smaller, absorbable peptides.

Research on peptide hydrolases from the rat intestinal mucosa has identified multiple enzymes with varying substrate specificities. nih.gov One of these enzymes, designated as enzyme II, showed high activity towards the dipeptide Phe-Gly. nih.gov This enzyme was also highly active against Phe-Ser and Leu-Gly-Gly. nih.gov The pH optimum for the hydrolysis of Phe-Gly by this enzyme was found to be 8.0. nih.gov Further studies have indicated that the hydrolysis of Phe-Gly in the jejunum is significantly influenced by brush border peptidases, whereas Gly-Phe appears to be transported intact and hydrolyzed intracellularly by cytosolic peptidases. researchgate.net This suggests that the Phe-Gly sequence is a specific target for surface digestion in the small intestine.

The heterogeneity of intestinal dipeptidases is well-documented, with multiple forms of Phe-Gly hydrolase activity being identified in the intestinal mucosa of different species. karger.com This enzymatic machinery ensures the efficient breakdown of dietary peptides containing Phe-Gly sequences.

Cleavage by Aspartyl Proteases (e.g., Pepsin, Cathepsin D on Ac-Phe-Phe-Gly and Ac-Arg-Gly-Phe-Phe-Pro-AMC)

Aspartyl proteases, such as pepsin and cathepsin D, are endopeptidases that play significant roles in digestion and cellular protein turnover. Their cleavage specificity is directed towards peptide bonds flanked by hydrophobic, particularly aromatic, amino acids.

Pepsin, the primary digestive enzyme in the stomach, preferentially cleaves peptide bonds involving Phe, Tyr, Trp, and Leu at either the P1 or P1' position. expasy.orgupenn.edu The efficiency of cleavage is influenced by the surrounding amino acid sequence. For instance, pepsin readily cleaves the Phe-Phe bond. nih.gov While direct data on this compound is limited, pepsin's known preference for hydrophobic residues suggests potential cleavage sites within this tetrapeptide, particularly the Phe-Gly and Phe-Phe linkages if the peptide were longer. For example, in rabbit myelin basic protein, pepsin rapidly cleaves a Phe-Phe bond. nih.gov Studies on various synthetic substrates have shown that pepsin can cleave after Phenylalanine. upenn.edu

Cathepsin D, a lysosomal aspartyl protease, also exhibits a preference for cleaving between hydrophobic residues. echelon-inc.com A fluorogenic substrate, Ac-Arg-Gly-Phe-Phe-Pro-AMC, is used to assay cathepsin D activity, where the enzyme cleaves the Phe-Phe bond. echelon-inc.comechelon-inc.com Another substrate, MOCA-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2, also relies on the cleavage of a Phe-Phe bond to measure cathepsin D activity. mdpi.com While the specific cleavage of a Phe-Gly bond by cathepsin D is less documented, its preference for hydrophobic residues suggests it could be a potential substrate. Historical studies have shown that the cleavage of a Phe(NO2)-Phe bond by cathepsin D is significantly influenced by the residues at the C-terminus. uchicago.edu

Table 2: Specificity of Aspartyl Proteases on Phe-Containing Peptides

| Enzyme | Substrate | Cleavage Site | Source |

|---|---|---|---|

| Pepsin | General | Prefers Phe, Tyr, Trp, Leu at P1 or P1' | expasy.orgupenn.edu |

| Pepsin | Rabbit Myelin Basic Protein | Phe-Phe | nih.gov |

| Cathepsin D | Ac-Arg-Gly-Phe-Phe-Pro-AMC | Phe-Phe | echelon-inc.com |

| Cathepsin D | MOCA-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 | Phe-Phe | mdpi.com |

| Cathepsin D | H-Phe-Gly-His-Phe(NO₂)-Phe-Ala-Phe-OMe | Phe(NO₂)-Phe | uchicago.edu |

This table is interactive. Click on the headers to sort the data.

Mechanisms and Pathways of Enzymatic Degradation

The stability of this compound in a biological system is a direct consequence of the enzymatic environment. The rate and pathway of its degradation are determined by the interplay of various peptidases and the inherent chemical properties of the peptide itself.

Influence of Peptidase Activity on Phe-Gly Stability (e.g., in biological matrices)

In biological matrices such as blood plasma or the gastrointestinal tract, peptides are exposed to a cocktail of peptidases that can lead to their rapid degradation. nih.gov The stability of a peptide is often limited by its susceptibility to these enzymes. For instance, dipeptides like Phenylalanylglycine are considered incomplete breakdown products of protein catabolism, highlighting their transient nature in biological systems. hmdb.ca

The degradation of dipeptide esters of Gly-Phe in human plasma has been shown to be significantly faster than in aqueous buffer, suggesting rapid cleavage of the peptide bond by plasma peptidases. researchgate.net This enzymatic activity is a major hurdle for the systemic delivery of peptide-based drugs. Peptidases commonly found in blood that could potentially degrade this compound include aminopeptidase (B13392206) N, which has specificity for N-terminal Phe, and neprilysin, which cleaves on the N-terminal side of hydrophobic residues like Phe. nih.govnih.gov

Stereochemical Resistance to Enzymatic Hydrolysis (e.g., D-Phe-Gly-OMe)

A well-established strategy to enhance the stability of peptides against enzymatic degradation is the incorporation of D-amino acids. acs.orgnih.gov Proteases are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or completely prevent hydrolysis.

This principle is exploited in the design of peptide-based drugs and inhibitors. For instance, a retro-inversion cyclic peptide containing D-amino acids, including D-Phe, showed enhanced inhibitory activity against MMP-2, partly due to its increased stability against proteolytic degradation. mdpi.com The introduction of a dehydrophenylalanine (ΔPhe) residue, which introduces conformational constraints, can also affect enzymatic stability and biological activity. mdpi.com

This compound and Analogues as Probes for Enzyme Function

Peptides and their synthetic analogues are invaluable tools for probing the function, specificity, and kinetics of enzymes. By designing specific peptide sequences and modifying them with reporter groups, researchers can create substrates that allow for the sensitive and continuous monitoring of enzymatic activity. The tetrapeptide Gly-Gly-Phe-Gly, for instance, is utilized as a protease-cleavable linker in the construction of antibody-drug conjugates (ADCs), demonstrating its utility as a specific enzyme substrate. broadpharm.combroadpharm.com

A key application of peptide analogues is in the development of chromogenic or fluorogenic assays to quantify enzyme activity. These assays employ a synthetic peptide that mimics a natural substrate but is conjugated to a reporter molecule that produces a measurable signal upon cleavage.

A classic example is Ac-Phe-Gly-pNA , a synthetic substrate designed for the highly specific detection of chymotrypsin (B1334515) activity. tribioscience.comdcchemicals.commedchemexpress.com In this molecule, the dipeptide is linked to a p-nitroanilide (pNA) group. When chymotrypsin cleaves the peptide bond, it releases free pNA, which is a chromophore that can be quantified by measuring its absorbance at approximately 405 nm. This provides a direct and continuous measure of the enzyme's catalytic rate. dcchemicals.com

This principle has been extended to create a variety of kinetic probes for different enzymes. For example, Suc-Gly-Gly-Phe-pNA also serves as a colorimetric substrate for chymotrypsin, with a reported Michaelis constant (Kₘ) of 1.6 mM, which indicates the substrate concentration at which the enzyme reaches half its maximum velocity. dcchemicals.comechelon-inc.com Similarly, fluorogenic substrates like Ac-Arg-Gly-Phe-Phe-Pro-AMC are used to assay enzymes such as cathepsin D. echelon-inc.com Upon cleavage of the Phe-Phe bond, subsequent enzymatic action releases a fluorescent compound (AMC), providing a highly sensitive signal. echelon-inc.com

Table 2: Examples of Peptide-Based Enzyme Probes

| Probe | Target Enzyme | Detection Method | Kinetic Data | Reference |

|---|---|---|---|---|

| Ac-Phe-Gly-pNA | Chymotrypsin | Colorimetric (405 nm) | - | tribioscience.comdcchemicals.commedchemexpress.com |

| Suc-Gly-Gly-Phe-pNA | Chymotrypsin | Colorimetric (405 nm) | Kₘ = 1.6 mM | dcchemicals.comechelon-inc.com |

| Ac-Arg-Gly-Phe-Phe-Pro-AMC | Cathepsin D | Fluorometric | - | echelon-inc.com |

The interaction between a peptide and an enzyme is not limited to catalysis; it is also a fundamental mechanism of biological regulation. Allosteric regulation occurs when a molecule, such as a peptide, binds to an enzyme at a site distinct from the active site (the allosteric site). britannica.combyjus.comwikipedia.org This binding event induces a conformational change in the enzyme's structure that alters the active site's affinity for its substrate, thereby activating or inhibiting the enzyme. wikipedia.orgjove.com

This form of regulation allows cells to finely tune metabolic pathways and signaling cascades in response to changing conditions. nih.gov The binding of a peptide to an allosteric site can modulate enzyme function in several ways:

Conformational Change: The primary mechanism of allostery involves the peptide inducing a change in the enzyme's three-dimensional shape. nih.govfrontiersin.org This can either enhance or diminish the enzyme's catalytic efficiency.

Inhibition/Activation: An allosteric inhibitor decreases enzyme activity, while an allosteric activator increases it. byjus.com For example, in feedback inhibition, a downstream product of a metabolic pathway can allosterically inhibit an enzyme earlier in the pathway, preventing overproduction. jove.com

Sequence-Dependent Effects: The specific amino acid sequence of the regulatory peptide is crucial. Different peptide sequences can bind to the same allosteric site but induce distinct conformational changes, leading to a fine-tuning of the enzyme's activity rather than a simple on/off switch. acs.org

The interaction of proteins with other proteins or peptides is a common regulatory mechanism. For instance, the binding of a regulatory protein like CyclinA to cyclin-dependent kinase 2 (CDK2) causes a significant conformational shift that activates the enzyme, which is essential for cell-cycle progression. libretexts.org This principle demonstrates how peptide binding, even from a separate protein, can serve as a potent regulatory input, a mechanism that could be mimicked by peptides like this compound or its derivatives to control specific enzyme targets. Furthermore, the physicochemical properties of peptides, such as electrostatic forces, can influence their ability to co-localize with enzymes in biomolecular condensates, thereby regulating reaction kinetics. researchgate.net

Molecular Recognition and Biological Interactions of Phe Gly Phe Gly

Peptide-Protein Binding and Intermolecular Association

The specific arrangement of aromatic (Phe) and flexible (Gly) residues in Phe-Gly-Phe-Gly and related sequences facilitates diverse interactions with proteins and synthetic scaffolds. These interactions are fundamental to processes ranging from nucleocytoplasmic transport to the regulation of enzyme activity.

Interaction with Nuclear Pore Complex Proteins (e.g., Gly-Leu-Phe-Gly nucleoporins)

The nuclear pore complex (NPC) is a large protein assembly that regulates the transport of molecules between the nucleus and the cytoplasm. nih.govtandfonline.com A significant portion of the proteins comprising the NPC, known as nucleoporins (Nups), contain domains rich in Phenylalanine-Glycine (FG) repeats. asm.orgnih.govmolbiolcell.org These FG-repeat domains, which can be of the FG, Gly-Leu-Phe-Gly (GLFG), or Phe-any-Phe-Gly (FXFG) type, form a selective permeability barrier within the central channel of the NPC. tandfonline.comasm.org

The hydrophobic FG motifs are crucial for this barrier function and provide docking sites for nuclear transport receptors that shuttle cargo across the nuclear envelope. tandfonline.comasm.orgrsc.org Nucleoporin Nup98, for instance, is an essential mobile component of the NPC that contains a characteristic GLFG repeat region. nih.gov These repeats are highly conserved across species and are central to Nup98's roles in nucleocytoplasmic transport and transcriptional regulation. nih.gov The interactions between FG-Nups are thought to form a dynamic, meshwork-like hydrogel that physically obstructs the passage of large molecules while allowing facilitated translocation for those bound to transport receptors. nih.govmdpi.com The binding is cooperative and relies on the hydrophobic interactions of the phenylalanine residues within the FG repeats. nih.govnih.gov

| Nucleoporin Motif | Location/Function | Interacting Partners | Interaction Type |

| Gly-Leu-Phe-Gly (GLFG) | Found in nucleoporins like Nup98, Nup145. nih.govebi.ac.uk Forms the central permeability barrier of the NPC. nih.govmdpi.com | Nuclear Transport Receptors | Hydrophobic interactions |

| Phe-Gly (FG) | General repeat type in about a third of all nucleoporins. tandfonline.comnih.gov Lines the central channel of the NPC. frontiersin.org | Nuclear Transport Receptors, other FG-Nups | Hydrophobic interactions |

Binding to Molecular Recognition Scaffolds (e.g., Cucurbit[n]urils with Phe-Gly-Gly)

Cucurbit[n]urils (Q[n] or CB[n]) are synthetic macrocyclic host molecules capable of binding various guests, including amino acids and peptides, with high affinity and selectivity in aqueous solutions. acs.orgresearchgate.nettrinity.edu The recognition is driven by the hydrophobic effect, with the nonpolar cavity of the cucurbituril (B1219460) encapsulating hydrophobic guest moieties, and by ion-dipole interactions between cationic groups on the guest and the carbonyl-lined portals of the host. trinity.edunih.gov

Peptides containing N-terminal aromatic residues, such as phenylalanine, are particularly well-recognized. rsc.org The synthetic host cucurbit frontiersin.orguril (Q8) has been shown to selectively bind and dimerize the tripeptide Phe-Gly-Gly with high affinity. acs.orgrsc.org The crystal structure of the complex reveals that the selective recognition is based on the simultaneous inclusion of the hydrophobic aromatic side chain of phenylalanine into the Q8 cavity and the chelation of the nearby N-terminal ammonium (B1175870) group by the host's carbonyl portals. acs.org Similarly, cucurbit pnas.orguril (Q7) forms a very strong complex with the dipeptide Phe-Gly, with an affinity constant exceeding 10⁷ M⁻¹. researchgate.netacs.org This interaction is highly sequence-specific, with Q7 showing a 23,000-fold preference for Phe-Gly over its isomer, Gly-Phe. researchgate.nettrinity.edu

| Host Molecule | Guest Peptide Motif | Key Binding Interactions | Reported Affinity (K) or Selectivity |

| Cucurbit frontiersin.orguril (Q8) | N-terminal Phe-Gly-Gly | Inclusion of Phe side chain in cavity; N-terminal ammonium group chelation. acs.org | Ternary K = 10⁹−10¹¹ M⁻² for dimerization. acs.org |

| Cucurbit pnas.orguril (Q7) | N-terminal Phe-Gly | Inclusion of Phe side chain in cavity; ion-dipole interactions. acs.org | Kₐ > 10⁷ M⁻¹; 23,000-fold selective over Gly-Phe. researchgate.netacs.org |

| Cucurbit pnas.orguril (Q7) | N-terminal Phe of Insulin | Inclusion of Phe side chain in cavity. nih.govacs.org | Kₐ = 1.5 × 10⁶ M⁻¹. nih.gov |

Conformational Dynamics in Kinase Regulatory Motifs (e.g., Asp-Phe-Gly loop)

While not a direct interaction of the this compound sequence, the closely related Asp-Phe-Gly (DFG) motif is a universally conserved element in the activation loop of protein kinases and is critical for regulating their catalytic activity. pnas.orgresearchgate.netpnas.orgportlandpress.com The conformation of this three-residue loop acts as a molecular switch, determining whether the kinase is in an active or inactive state. researchgate.netbiorxiv.org

In the active "DFG-in" conformation, the aspartate (Asp) side chain points into the ATP-binding site to coordinate a magnesium ion, which is essential for phosphate (B84403) transfer, while the phenylalanine (Phe) side chain is tucked into a hydrophobic pocket in the kinase core. pnas.orgnih.gov In the inactive "DFG-out" conformation, the Asp and Phe residues swap positions. pnas.orgbiorxiv.org This flip moves the Phe into the ATP-binding site and the Asp away from it, rendering the kinase incapable of binding ATP and thus catalytically inactive. pnas.orgbiorxiv.org This conformational change is a key target for a class of kinase inhibitors known as Type II inhibitors. biorxiv.orgucl.ac.uk The Phe residue of the DFG motif is therefore central to the conformational dynamics that allosterically regulate kinase function. researchgate.netnih.gov

| Kinase Motif | Conformation | Functional State | Role of Phe Residue |

| Asp-Phe-Gly (DFG) | DFG-in | Active | Packs into a hydrophobic pocket, stabilizing the active conformation. pnas.orgnih.gov |

| Asp-Phe-Gly (DFG) | DFG-out | Inactive | Occupies the ATP-binding site, blocking catalysis. pnas.orgnih.govbiorxiv.org |

Role in Protein Dynamics and Conformational Transitions

Phe-Gly motifs are instrumental in mediating protein dynamics, particularly in the context of protein aggregation and the inhibition of protein-protein interactions. Their unique combination of a bulky, hydrophobic residue and a flexible, minimal residue allows them to participate in the structural transitions that underpin these phenomena.

Involvement of Phe-Gly Motifs in Protein Aggregation Pathways (e.g., TDP-43)

The aggregation of the Transactive response DNA-binding Protein of 43 kDa (TDP-43) is a hallmark of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. plos.orgnih.gov The prion-like domain of TDP-43 is prone to aggregation, transitioning from liquid-like biomolecular condensates to solid, pathological amyloid fibrils. plos.orgnih.gov

Recent studies using NMR spectroscopy have revealed that Phe-Gly motifs are key drivers of this fibrillization process. plos.orgnih.gov While these motifs play a minor role in the initial formation of liquid droplets, they become critical elements stabilizing the rigid core of the mature amyloid fibrils. plos.orgnih.gov The interactions involving Phe-Gly motifs are a main driving force for the formation of the TDP-43 fibril core from the liquid droplet state. frontiersin.org These findings highlight how specific peptide sequences can govern the pathological transition between different material states of a protein. nih.gov

| Protein | Pathological Process | Role of Phe-Gly Motif | Experimental Evidence |

| TDP-43 | Amyloid aggregation in neurodegeneration. plos.orgnih.gov | Drives fibrillization from liquid droplets; forms key part of the fibril core. plos.orgnih.govnih.gov | Solid-State NMR analysis. frontiersin.orgplos.org |

| FG-Nucleoporins | Formation of hydrogels/aggregates in the NPC. goettingen-research-online.denih.gov | Self-association and phase separation. goettingen-research-online.denih.gov | In vitro phase separation assays. frontiersin.org |

Peptide Inhibitors of Protein Interactions (e.g., Mc-Gly-Gly-Phe-Gly)

Peptide sequences are increasingly utilized as inhibitors of protein-protein interactions (PPIs) and as components in advanced therapeutic constructs. rsc.orgoup.com The compound Mc-Gly-Gly-Phe-Gly is a tetrapeptide that functions as a protease-cleavable linker, primarily used in the development of antibody-drug conjugates (ADCs). broadpharm.com In this context, the peptide sequence is designed to be stable in circulation but cleaved by specific proteases (e.g., cathepsin B) that are abundant in the tumor microenvironment, thereby releasing a cytotoxic drug payload directly at the target site.

Similarly, the related compound Mc-Gly-Gly-Phe is also used as a cleavable linker in ADCs. targetmol.com More complex constructs, such as Mc-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, integrate a potent topoisomerase inhibitor (Exatecan) with a specific peptide linker to enhance therapeutic efficacy and specificity against cancer cells. smolecule.combiocat.com These examples demonstrate the utility of Phe-Gly containing peptide sequences as functional components in targeted drug delivery systems and as research tools for studying protein interactions. biosynth.com

Recognition by Biological Systems (In Vitro Studies)

The tetrapeptide this compound and its analogs are subjects of significant interest in biochemistry and pharmacology due to their interactions with various biological systems. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these interactions, particularly in the context of enzyme substrate recognition and the modulation of receptor and ion channel activity.

Substrate Recognition by Methyltransferases (e.g., Arg-Gly-Gly-Gly/Phe motifs in hnRNP Protein A1)

The recognition of specific amino acid sequences by enzymes is a fundamental process in cellular regulation. One such process is post-translational modification by methyltransferases, which play a crucial role in modulating protein function. The heterogeneous nuclear ribonucleoprotein (hnRNP) A1 is a well-studied example where arginine methylation occurs at specific motifs rich in glycine (B1666218) and flanked by phenylalanine.

Research has identified that the hnRNP A1 protein contains multiple sites of NG,NG-dimethylarginine. These modifications are not random but occur within a glycine-rich domain characterized by repeating Arg-Gly-Gly (RGG) sequences interspersed with aromatic residues like phenylalanine. acs.orgnih.govupenn.edunih.gov In vitro methylation assays using recombinant, unmethylated hnRNP A1 as a substrate have shown that a nuclear protein arginine methyltransferase can methylate specific arginine residues. acs.orgnih.gov This suggests that hnRNP A1 is a natural substrate for this class of enzymes.

The analysis of the sequences surrounding the methylated arginine residues in hnRNP A1 and other RNA-binding proteins has led to the proposal of a preferred recognition motif for the methyltransferase. acs.orgnih.gov This motif is often described as Phe/Gly-Gly-Gly-Arg-Gly-Gly-Gly/Phe, highlighting the importance of the flanking phenylalanine or glycine residues for efficient enzyme recognition and catalysis. acs.orgnih.gov The RGG box, containing these motifs, is believed to be crucial for RNA binding, and the methylation of arginine within this box is thought to modulate the interaction of hnRNP A1 with nucleic acids. acs.orgnih.govnih.gov

| Substrate Protein | Methylation Sites (Arginine) | Proposed Recognition Motif | Reference |

| hnRNP Protein A1 | 193, 205, 217, 224 | Phe/Gly-Gly-Gly-Arg-Gly-Gly-Gly/Phe | acs.orgnih.gov |

Receptor and Ion Channel Activity Modulation by this compound Analogues (e.g., Mc-Gly-Gly-Phe-Gly)

Analogues of this compound, where parts of the peptide are modified, have been investigated for their ability to modulate the activity of receptors and ion channels. These studies provide insights into the structure-activity relationships of peptide ligands.

The N-terminal tetrapeptide Phe-Gly-Gly-Phe is essential for the activity of nociceptin (B549756), an opioid peptide that modulates pain perception. nih.gov Structure-activity relationship studies on nociceptin fragments have demonstrated that the full length and flexibility of this tetrapeptide sequence are critical for the activation and/or occupation of the nociceptin receptor. nih.gov Specifically, the replacement of the fourth residue, Phenylalanine (Phe⁴), leads to a loss of activity, underscoring its pivotal role in receptor activation. nih.gov

Furthermore, analogues containing a Phe-Gly sequence have been shown to modulate other receptor systems. For instance, the tripeptide analogue Pro-Phe-Gly-NH₂, where leucine (B10760876) in the original peptide Pro-Leu-Gly-NH₂ is replaced by phenylalanine, has been found to significantly enhance the binding of a dopamine (B1211576) receptor agonist to striatal dopamine receptors. nih.gov This suggests that the inclusion of the Phe-Gly motif can confer or enhance activity at specific G protein-coupled receptors.

While direct studies on "Mc-Gly-Gly-Phe-Gly" modulating ion channel activity are not extensively detailed in the primary literature, this nomenclature is commonly associated with cleavable linkers used in antibody-drug conjugates (ADCs). medchemexpress.comdcchemicals.comglpbio.com These linkers are designed to be stable in circulation and release the cytotoxic drug upon internalization into target cells, often through enzymatic cleavage of the peptide sequence. The Phe-Gly dipeptide bond is a known substrate for lysosomal proteases like Cathepsin B.

The broader context of peptide modulation of ion channels shows that glycine-activated ion channels (GlyRs) can be modulated by G-protein βγ subunits, a process that can be initiated by the activation of G protein-coupled receptors by peptide ligands. nih.gov This indicates an indirect mechanism by which peptides containing motifs like Phe-Gly could influence ion channel function.

| Peptide/Analogue | Target Receptor/System | Observed Effect (In Vitro) | Reference |

| Phe-Gly-Gly-Phe (N-terminal of Nociceptin) | Nociceptin Receptor | Essential for receptor activation and/or occupation. | nih.gov |

| Pro-Phe-Gly-NH₂ | Dopamine Receptor | Enhanced binding of dopamine receptor agonist. | nih.gov |

Advanced Applications and Methodological Contributions of Phe Gly Phe Gly in Research

Peptide-Based Drug Discovery Scaffolds (Mechanistic Studies, Excluding Clinical Trials)

The dipeptide motif Phe-Gly (Phenylalanine-Glycine) and its parent tetrapeptide Phe-Gly-Phe-Gly serve as crucial structural units in the design of sophisticated molecules for biomedical research. Their inherent conformational properties and susceptibility to enzymatic action make them valuable building blocks for developing targeted therapeutics and research tools. This section explores their application in creating peptidomimetic antagonists and bioactive pseudopeptides, focusing on the underlying mechanistic principles.

Design of Peptidomimetic Antagonists for Receptor Targets (e.g., PAR1 antagonists from Phe-Gly dipeptides)

The Phe-Gly dipeptide has been a foundational element in the quest for antagonists of Protease-Activated Receptor 1 (PAR1), a key player in thrombin-mediated platelet aggregation. nih.gov The activation of PAR1 by thrombin involves the cleavage of its N-terminal exodomain, which unmasks a tethered ligand sequence (SFLLRN) that self-activates the receptor. nih.govcsic.es This unique activation mechanism presents a challenging target for antagonist design.

Early efforts in developing PAR1 antagonists focused on creating peptidomimetics based on the SFLLRN sequence. researchgate.net One notable example is RWJ-58259, a potent urea-based peptidomimetic antagonist that served as a reference compound in many pharmacological studies. nih.govresearchgate.netmdpi.com Inspired by such peptidomimetics, researchers have explored the use of piperazinone scaffolds derived from the Phe-Gly dipeptide to create novel PAR1 antagonists. nih.govresearchgate.netresearchgate.netnih.gov The rationale was to replace the peptide bond in reference compounds with the piperazinone ring, aiming to improve stability and pharmacokinetic properties. nih.gov

In one such study, a series of Phe-Gly dipeptide-derived piperazinones were synthesized. nih.govnih.gov These compounds incorporated an aromatic urea (B33335) moiety and a basic amino acid, attempting to mimic the key interactions of the natural ligand with the receptor. nih.govresearchgate.net The synthetic strategy involved complex, multi-step procedures to functionalize the piperazinone core regioselectively. researchgate.net However, when evaluated for their ability to inhibit human platelet aggregation induced by a PAR1 agonist, these compounds did not show significant activity. nih.gov This outcome suggests that while the Phe-Gly-derived piperazinone scaffold is a chemically tractable starting point, its simple substitution for the peptide bond in known antagonists is detrimental to PAR1 antagonist activity.

Further research has involved the design of chiral 1,3,4,5-tetrasubstituted-2-oxopiperazines derived from Phe-Gly pseudodipeptides as potential PAR1 antagonists. researchgate.net Some of these compounds displayed moderate PAR1 antagonist activity, indicating that the precise three-dimensional arrangement of functional groups on the piperazinone scaffold is critical for receptor binding and inhibition. researchgate.net

Exploration of Bioactive Pseudopeptides and Their Receptor Affinities (e.g., dermorphin (B549996) and substance P mimetics)

The Phe-Gly sequence is also a critical component in the structure of several biologically active peptides, including the opioid peptide dermorphin and the neuropeptide Substance P. acs.orgcapes.gov.br Researchers have synthesized pseudopeptides where the Phe-Gly dipeptide unit is replaced by heterocyclic mimetics to explore the structure-activity relationships and to develop analogs with improved pharmacological profiles. acs.orgcapes.gov.brnih.gov

Dermorphin (Tyr-d-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a potent and selective agonist for the μ-opioid receptor. acs.orgcapes.gov.brnih.gov Its N-terminal tetrapeptide, H-Tyr-d-Ala-Phe-Gly-NH2, is the minimal sequence required for full opiate-like activity. nih.gov In one study, enantiopure heterocyclic Boc-protected Phe-Gly dipeptidomimetics containing 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,4-triazole (B32235) ring systems were synthesized and used to replace the Phe-Gly segment in dermorphin. acs.orgcapes.gov.brnih.gov

The resulting pseudopeptides were tested for their binding affinities to μ- and δ-opioid receptors. acs.orgcapes.gov.brnih.gov The results showed that most of the Phe-Gly mimetics were excellent replacements in dermorphin, displaying affinities for the μ-receptor in the nanomolar range, comparable to dermorphin itself. acs.orgcapes.gov.brnih.gov Furthermore, the tested pseudopeptides retained their agonist activity at human μ-receptors. acs.orgcapes.gov.br This indicates that the heterocyclic rings successfully mimicked the conformation of the original Phe-Gly dipeptide, allowing for effective interaction with the opioid receptor.

In contrast, when these same Phe-Gly mimetics were incorporated into Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), the resulting pseudopeptides showed significantly lower affinities for the NK1 receptor compared to Substance P. acs.orgcapes.gov.brnih.govnih.gov This suggests that the conformational requirements for receptor binding are much stricter for Substance P and that the Phe-Gly replacements prevent the pseudopeptides from adopting the necessary bioactive conformation for NK1 receptor interaction. acs.orgcapes.gov.br

These studies highlight the utility of the Phe-Gly motif as a template for designing pseudopeptides with tailored receptor affinities and activities. The differential effects observed in dermorphin and Substance P mimetics underscore the importance of the specific peptide context in determining the success of such modifications.

Table 1: Receptor Affinities of Dermorphin and Substance P Pseudopeptides Containing Phe-Gly Mimetics

| Parent Peptide | Phe-Gly Mimetic | Receptor Target | IC50 (nM) | Reference |

| Dermorphin | - | μ-opioid | 6.2 | acs.org, capes.gov.br |

| Dermorphin Pseudopeptide | 1,3,4-oxadiazole | μ-opioid | 12-31 | acs.org, capes.gov.br |

| Dermorphin Pseudopeptide | 1,2,4-oxadiazole | μ-opioid | 12-31 | acs.org, capes.gov.br |

| Dermorphin Pseudopeptide | 1,2,4-triazole | μ-opioid | 12-31 | acs.org, capes.gov.br |

| Substance P | - | NK1 | 1.5 | acs.org, capes.gov.br |

| Substance P Pseudopeptide | 1,3,4-oxadiazole | NK1 | >1000 | acs.org, capes.gov.br |

| Substance P Pseudopeptide | 1,2,4-oxadiazole | NK1 | >1000 | acs.org, capes.gov.br |

| Substance P Pseudopeptide | 1,2,4-triazole | NK1 | >1000 | acs.org, capes.gov.br |

Engineering of Bioconjugates and Delivery Systems

The unique properties of the this compound tetrapeptide and its constituent dipeptides make them highly valuable in the engineering of sophisticated bioconjugates and drug delivery systems. Their susceptibility to specific enzymatic cleavage and their influence on molecular permeability are key attributes exploited in these applications.

Development of Protease-Cleavable Linkers for Antibody-Drug Conjugates (ADCs) (e.g., Gly-Gly-Phe-Gly)

The tetrapeptide Gly-Gly-Phe-Gly (GGFG) is a well-established and effective protease-cleavable linker used in the development of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.comiphasebiosci.commedkoo.combroadpharm.combroadpharm.com ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and its stability in circulation and efficient cleavage within the target cell are paramount for the ADC's efficacy and safety. iphasebiosci.comcam.ac.uk

The GGFG linker is designed to be cleaved by lysosomal proteases, particularly cathepsins, which are often overexpressed in tumor cells. iphasebiosci.commdpi.com Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where the GGFG linker is cleaved, releasing the cytotoxic drug. iphasebiosci.com Specifically, the GGFG linker is highly responsive to cathepsin L, which can lead to the almost complete release of the drug within 72 hours. iphasebiosci.com While cathepsin B also contributes to the cleavage of GGFG linkers in the lysosomes of tumor cells, its activity in this process is considered minimal compared to cathepsin L. iphasebiosci.com

An important advantage of the GGFG linker is its high stability in the bloodstream compared to other types of cleavable linkers, such as acid-cleavable or glutathione-sensitive linkers. iphasebiosci.com This stability minimizes the premature release of the cytotoxic payload in circulation, thereby enhancing the safety profile of the ADC. iphasebiosci.com The marketed ADC, Enhertu, utilizes a GGFG linker to connect the antibody to a potent topoisomerase I inhibitor. This particular ADC demonstrates high plasma stability and achieves a high drug-to-antibody ratio (DAR) of 7.7, which is significant as high DARs can sometimes lead to poor pharmacokinetic properties.

Enhancement of Peptide Delivery Through Chemical Modification (e.g., Acyl-Phe-Gly for improved permeability)

The dipeptide Phe-Gly has been a model for studying strategies to enhance the delivery of peptides across biological membranes, such as the skin and intestine. researchgate.netnih.govnih.govdovepress.comresearchgate.netnih.gov Peptides, being generally hydrophilic, face challenges in penetrating the lipid-rich barriers of these tissues. dovepress.comexplorationpub.com Chemical modification, particularly acylation, has been shown to be a promising approach to improve the permeability of Phe-Gly. researchgate.netnih.govnih.govdovepress.com

By attaching fatty acid chains of varying lengths (e.g., butyric acid (C4), caproic acid (C6), and octanoic acid (C8)) to the N-terminus of Phe-Gly, researchers have created lipophilic derivatives (Acyl-Phe-Gly). researchgate.netnih.gov These modifications have been shown to significantly improve the stability of Phe-Gly in skin and intestinal homogenates, protecting it from enzymatic degradation. researchgate.netnih.govresearchgate.net

In transdermal delivery studies, the permeability of these Acyl-Phe-Gly derivatives across intact skin was found to be higher than that of the native Phe-Gly. researchgate.net Interestingly, there appears to be an optimal fatty acid chain length for enhancing permeability, with the C6-Phe-Gly derivative showing the highest permeability across intact skin. researchgate.net This enhanced permeability is attributed to both the protection from enzymatic degradation and the increased partitioning of the acylated dipeptide into the stratum corneum, the outermost layer of the skin. researchgate.net

Similarly, in studies of intestinal permeability, acylation of the N-terminus of Phe-Gly significantly improved its transport across the intestinal membrane, whereas modification at the C-terminus did not show a similar benefit. nih.gov The permeability of the Acyl-Phe-Gly derivatives across the intestinal membrane was observed to decrease as the length of the fatty acid chain increased. nih.gov Furthermore, evidence suggests that the transport of C4-Phe-Gly may involve a carrier-mediated process, similar to other dipeptides. nih.gov These findings indicate that acylation is a viable strategy to enhance the transport of peptides like Phe-Gly. nih.gov

Table 2: Effect of Acylation on the Permeability of Phe-Gly

| Derivative | Modifying Fatty Acid | Permeability Enhancement (Transdermal) | Permeability Enhancement (Intestinal) | Reference |

| Native Phe-Gly | - | Baseline | Not Observed | researchgate.net, nih.gov |

| C4-Phe-Gly | Butyric Acid (C4) | Increased | Significantly Increased | researchgate.net, nih.gov |

| C6-Phe-Gly | Caproic Acid (C6) | Highest Increase | Increased | researchgate.net, nih.gov |

| C8-Phe-Gly | Octanoic Acid (C8) | Increased | Increased | researchgate.net, nih.gov |

| Phe-Gly-C4 | Butyric Acid (C4) | Not Reported | Not Observed | nih.gov |

Renal Brush Border Enzyme-Cleavable Linkages in Radiopharmaceuticals (e.g., Gly-Phe-Lys)

Radiolabeled peptide-based radiopharmaceuticals are promising agents for cancer imaging and therapy. nih.govacs.orgresearchgate.net However, a significant challenge with these agents is their high accumulation in the kidneys, which can lead to renal toxicity. nih.govacs.org To address this, researchers have developed cleavable linkers that are susceptible to enzymes present on the renal brush border membrane. nih.govacs.orgresearchgate.nethzdr.decalvin.edu

The tripeptide Gly-Phe-Lys (GFK) is one such linker that has been investigated for its ability to be cleaved by renal brush border enzymes. nih.govacs.orgresearchgate.net The strategy involves incorporating the GFK linker between the radiometal chelate and the targeting peptide. nih.govacs.org When the radiopharmaceutical is filtered by the glomerulus, the GFK linker is cleaved by enzymes on the renal brush border, releasing the radiometabolite which can then be more readily excreted in the urine, thus reducing the radiation dose to the kidneys. nih.govacs.org

In a study evaluating the GFK linker, it was incorporated into a radiolabeled multimeric cRGD peptide. nih.govacs.orgresearchgate.net In vitro studies demonstrated that the GFK linker was cleaved by renal brush border enzymes, leading to the release of radiometabolites. nih.gov When administered to mice, the radiopharmaceuticals containing the GFK linker showed increased rates of reduction in renal radioactivity levels compared to the parental compound without the linker. nih.gov These results indicate that the designed renal cleavage occurred in vivo and that the GFK linker is a viable approach to reduce the renal retention of radiolabeled peptides. nih.gov

Further research has also explored the use of a Phe-Gly-Lys (FGK) sequence as a cleavable linker for targeting the renal brush border enzyme neprilysin. calvin.edu This approach aims to facilitate the flushing out of radiometabolites in the urine to mitigate kidney toxicity. calvin.edu

This compound as a Model System for Peptide Chemistry and Biology

The tetrapeptide Phenylalanine-Glycine-Phenylalanine-Glycine (this compound) serves as a valuable model system in both peptide chemistry and biology. Its defined sequence, alternating a bulky, hydrophobic amino acid (Phenylalanine) with the simplest, most flexible amino acid (Glycine), provides a unique platform for fundamental investigations. This structure allows researchers to explore complex phenomena such as peptide folding, stability, and intermolecular interactions in a simplified, controlled context.

Investigating Fundamental Principles of Peptide Folding and Stability

The sequence of this compound makes it an excellent candidate for studying the basic principles that govern how peptides fold into specific three-dimensional structures and maintain their stability. The interplay between the flexible glycine (B1666218) residues and the sterically demanding phenylalanine residues is key to its conformational dynamics.

Computational studies on closely related peptides provide significant insight into the likely conformational preferences of this compound. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations on tripeptides such as Gly-Phe-Gly, L,L-Phe-Gly-Phe, and L,L-Gly-Phe-Phe have been used to explore their dynamic behavior and structural propensities in solution. csic.eslongdom.orgresearchgate.net These theoretical studies predict the existence of several ordered secondary structures, including β-like turns, polyproline-II (pP-II) helices, and classic γ-turns. csic.es For instance, MD simulations of Gly-Phe-Gly in an aqueous environment indicated that β-like and pP-II conformers are the major populations, highlighting the inherent flexibility and conformational diversity of such sequences. csic.es

The stability of these conformations is governed by a delicate balance of forces, including intramolecular hydrogen bonds and hydrophobic interactions. The aromatic rings of the phenylalanine residues can engage in π-π stacking interactions, which are crucial in stabilizing folded structures. rsc.org The glycine residues, lacking a side chain, provide the necessary conformational freedom for the peptide backbone to adopt various turns and folded states. This flexibility is essential for the peptide to explore different conformational spaces and settle into a stable structure. While extensive experimental data on the isolated folding of this compound is limited, the principles derived from these computational models of its constituent fragments are fundamental to predicting its behavior. For example, studies on larger peptides where a Phe-Gly dipeptide unit was replaced have been used to understand deviations in helical folding, demonstrating the significant structural influence of this motif.

The table below summarizes the conformational tendencies observed in computational studies of related peptide fragments, which inform the predicted behavior of this compound.

| Peptide Fragment | Dominant Conformations (Predicted) | Key Stabilizing Interactions | Reference |

| Gly-Phe-Gly | β-like, Polyproline-II (pP-II) | Intramolecular H-bonds, Hydrophobic collapse | csic.es |

| Phe-Gly-Phe | Stable conformers with low root-mean-square deviation (RMSD) | Intramolecular H-bonds, π-π stacking | longdom.org |

| Gly-Phe-Phe | Stable conformers with low RMSD | Intramolecular H-bonds, π-π stacking | longdom.org |

Probing Mechanisms of Protein-Peptide Interactions

This compound has proven to be an instrumental tool for elucidating the mechanisms of protein-peptide interactions, particularly in the study of enzyme kinetics and substrate recognition. Its utility is exemplified in research on peptidylglycine α-hydroxylating monooxygenase (PHM), a copper-dependent enzyme crucial for the biosynthesis of many peptide hormones and neurotransmitters. acs.orgnih.govresearchgate.net

PHM catalyzes the initial, rate-limiting step in the C-terminal amidation of bioactive peptides, a post-translational modification essential for their stability and function. sdbonline.orgacs.org In these studies, this compound serves as a model substrate, mimicking the glycine-extended precursors that are the natural targets of PHM. acs.orgnih.gov By monitoring the interaction of this compound with PHM, researchers have been able to probe the enzyme's active site and unravel its complex catalytic mechanism.

Kinetic studies have utilized this compound to determine key enzymatic parameters. For instance, intrinsic tryptophan fluorescence measurements were used to establish the dissociation constant (Kd) for the binding of this compound to a mutant form of PHM, revealing a tight interaction with a Kd of 0.8 μM. acs.orgnih.gov This demonstrates the peptide's high affinity for the enzyme's active site. Further investigations revealed that while the substrate binds more tightly at a neutral pH of 7.0 compared to an acidic pH of 5.5, the maximum reaction velocity (Vmax) is significantly lower at the neutral pH. acs.orgnih.gov

Moreover, this compound has been used to assess the function of specific amino acid residues within the PHM active site. Studies involving site-directed mutagenesis showed that mutant PHM enzymes, where key histidine residues thought to act as copper ligands were altered, could still bind to the this compound substrate, even though their catalytic activity was abolished. researchgate.net This finding was crucial in confirming that these residues are essential for catalysis but not for substrate binding. The interaction is primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the peptide and the enzyme's binding pocket. acs.org

The following table summarizes key findings from studies where this compound was used as a model substrate to probe the mechanism of PHM.

| Study Focus | Key Finding with this compound | Significance | Reference |

| Substrate Binding Affinity | Determined a dissociation constant (Kd) of 0.8 µM for PHM. | Quantified the strong binding of the peptide to the enzyme's active site. | acs.orgnih.gov |

| pH Dependence | Tighter binding at pH 7.0 but a 25-fold lower Vmax compared to pH 5.5. | Revealed the complex influence of pH on both substrate binding and catalytic turnover. | acs.orgnih.gov |

| Role of Active Site Residues | Mutant enzymes (e.g., His→Ala) lost catalytic activity but still bound the peptide. | Helped to distinguish residues critical for catalysis from those essential for substrate recognition. | researchgate.net |

| Substrate Inhibition | The peptide demonstrated substrate inhibition at higher concentrations. | Provided insights into the kinetic mechanism of the enzyme, consistent with a ping-pong mechanism. | researchgate.net |

Future Perspectives and Unexplored Avenues for Phe Gly Phe Gly Research

Synergistic Application of Computational and Experimental Methodologies in Peptide Science

The convergence of computational modeling and experimental validation presents a powerful paradigm for accelerating our understanding of peptides like Phe-Gly-Phe-Gly. Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into the conformational dynamics and structural preferences of peptides in various environments. longdom.org Such computational approaches can predict how the peptide folds and interacts with other molecules, which is crucial for understanding its biological function and for designing new applications. longdom.org

For dipeptides like Phe-Gly, quantum chemical calculations have been used to predict molecular structures and assign spectral data, which are then validated through experimental techniques like near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy and mass spectrometry. mdpi.com This integrated approach allows for a detailed understanding of specific bond cleavages and dissociation pathways upon core electron excitation. mdpi.com A similar synergistic strategy can be applied to the more complex this compound tetrapeptide to elucidate its electronic structure and reactivity.

Furthermore, combining experimental techniques with computational modeling can aid in the design of novel peptide-based materials. frontiersin.org For example, understanding the self-assembly mechanisms of dipeptides like Fmoc-Phe-Phe through both experimental characterization and computational simulations has paved the way for creating new hydrogels with tailored properties. frontiersin.orgmdpi.com This dual approach can be instrumental in exploring the self-assembly potential of this compound.

Potential for Novel Biomaterial Engineering via Self-Assembly Principles

The self-assembly of peptides into well-defined nanostructures is a burgeoning field with significant implications for biomaterial engineering. The Phe-Phe motif is a known driver of self-assembly, leading to the formation of nanotubes and hydrogels. mdpi.com Given the presence of two such motifs, this compound is a prime candidate for forming unique self-assembled architectures. The study of related peptides, such as those with a Boc-Gly-Gly-Phe-Gly sequence, has already highlighted their capacity for self-assembly and their use as protease-cleavable linkers in antibody-drug conjugates (ADCs).

The creation of hydrogels from self-assembling peptides holds promise for applications in tissue engineering and regenerative medicine. nih.gov For example, Fmoc-dipeptides, including Fmoc-Phe-Gly, can form hydrogels under specific pH conditions. frontiersin.org Investigating the gelation properties of this compound under various environmental triggers could lead to the development of new "smart" biomaterials. These materials could be designed to respond to specific physiological cues, making them ideal for targeted drug delivery or as scaffolds for cell growth. mdpi.comchemimpex.com

The exploration of different peptide sequences and modifications can significantly influence the properties of the resulting biomaterials. frontiersin.org By systematically studying derivatives of this compound, researchers can fine-tune the mechanical strength, biocompatibility, and biodegradability of the resulting self-assembled structures.

Expanding the Mechanistic Exploration of Biological Functionality

While this compound is recognized as a building block in peptide synthesis and has been noted for its potential in drug development, a detailed understanding of its specific biological functions is still in its infancy. chemimpex.com Preliminary research suggests it may inhibit fatty acid synthesis by targeting acetyl-coenzyme A carboxylase (ACC) and also inhibit dipeptidyl peptidase IV (DPIV), which is involved in tripeptide synthesis. biosynth.com However, the precise molecular mechanisms underlying these inhibitory activities require further investigation.

Future research should focus on elucidating the interactions of this compound with its biological targets. Techniques such as surface plasmon resonance and fluorescence microscopy can be employed to characterize binding affinities and kinetics. smolecule.com Understanding these interactions at a molecular level is crucial for optimizing the peptide's structure to enhance its therapeutic efficacy and reduce potential off-target effects. smolecule.com

Moreover, the role of this compound in broader physiological processes remains largely unexplored. Studies on related dipeptides like Phe-Gly have explored their potential as metabolites and their role in neurotransmitter function. chemimpex.comnih.gov Investigating whether this compound has similar or distinct neurological effects could open up new avenues for therapeutic interventions in neurological disorders. chemimpex.com A comprehensive exploration of its metabolic fate and its impact on various cellular signaling pathways will be essential to fully comprehend its biological significance.

Q & A

Q. How can researchers ensure ethical use of animal models in studying this compound’s neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.